molecular formula C5H6BClN2O2 B596753 (5-Amino-6-chloropyridin-3-yl)boronic acid CAS No. 1354697-94-1

(5-Amino-6-chloropyridin-3-yl)boronic acid

Cat. No.: B596753
CAS No.: 1354697-94-1
M. Wt: 172.375
InChI Key: JJIYFSZDCVYXTR-UHFFFAOYSA-N
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Description

(5-Amino-6-chloropyridin-3-yl)boronic acid is an organic compound with the molecular formula C5H6BClN2O2. It is a white to pale yellow solid that is slightly soluble in water but more soluble in organic solvents. This compound is notable for its use in various chemical reactions and its applications in scientific research .

Mechanism of Action

Target of Action

The primary target of (5-Amino-6-chloropyridin-3-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the compound, being a formally nucleophilic organic group, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .

Biochemical Pathways

The compound affects the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway leads to the formation of new carbon–carbon bonds .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared , suggesting that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This leads to the synthesis of a wide range of organic compounds . The compound’s action is crucial for the success of the SM coupling reaction, which is known for its mild and functional group tolerant reaction conditions .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the SM coupling reaction conditions, which are exceptionally mild and functional group tolerant, play a significant role in the compound’s action . Furthermore, the compound is generally environmentally benign, suggesting that it may have minimal impact on the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-6-chloropyridin-3-yl)boronic acid typically involves the borylation of a halogenated pyridine derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient and functional group tolerant.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

(5-Amino-6-chloropyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

(5-Amino-6-chloropyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • (5-Amino-6-bromopyridin-3-yl)boronic acid
  • (5-Amino-6-fluoropyridin-3-yl)boronic acid
  • (5-Amino-6-iodopyridin-3-yl)boronic acid

Uniqueness

(5-Amino-6-chloropyridin-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both amino and chloro groups allows for versatile chemical modifications and applications in various fields .

Properties

IUPAC Name

(5-amino-6-chloropyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BClN2O2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2,10-11H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIYFSZDCVYXTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)Cl)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30855767
Record name (5-Amino-6-chloropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354697-94-1
Record name (5-Amino-6-chloropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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